Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-
Description
IUPAC Name: Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- Molecular Formula: C₁₅H₁₆O Molecular Weight: 220.29 g/mol Structural Features: The compound consists of a benzene ring substituted with a methoxy (-OCH₃) group at position 1 and a (4-methylphenyl)methyl group (a benzyl moiety with a para-methyl substituent) at position 4.
Properties
CAS No. |
22865-60-7 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O/c1-12-3-5-13(6-4-12)11-14-7-9-15(16-2)10-8-14/h3-10H,11H2,1-2H3 |
InChI Key |
DKBVXMGCXZZVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The Lewis acid catalyst (e.g., AlCl₃) facilitates the generation of a 4-methylbenzyl carbocation from 4-methylbenzyl chloride. Subsequent electrophilic attack occurs preferentially at the para position of anisole due to the strong activating nature of the methoxy group. Challenges include:
- Carbocation stability : The 4-methylbenzyl carbocation benefits from resonance stabilization via the adjacent aromatic ring, reducing rearrangement risks.
- Temperature control : Reactions typically proceed at 0–25°C to minimize polyalkylation, with yields optimized at 60–80°C in dichloromethane.
Table 1 summarizes critical parameters from analogous Friedel-Crafts syntheses:
| Substrate | Electrophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Anisole | Benzyl chloride | AlCl₃ | 72 | |
| 4-Methoxytoluene | 4-Methylbenzyl Br | FeCl₃ | 65 |
Limitations and Alternatives
Competitive ortho substitution and overalkylation necessitate careful stoichiometric control. Alternative approaches include using bulkier directing groups or protective strategies for the methoxy functionality.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings offer regiospecificity advantages. While the provided sources detail biphenyl syntheses (e.g., Suzuki-Miyaura coupling for 1-methoxy-4-(4-methylphenyl)benzene), adapting these protocols for benzyl group installation requires innovative electrophile-nucleophile pair selection.
Suzuki-Miyaura Coupling with Benzylboronic Acids
A hypothetical route involves coupling 4-methoxyphenylboronic acid with 4-methylbenzyl bromide. However, benzylboronic acids' instability necessitates in situ generation or modified reaction conditions:
# Example reaction setup from
reactants = {
"aryl_halide": "4-bromoanisole",
"boronic_acid": "4-methylbenzylboronic acid",
"base": "Cs2CO3",
"solvent": "EtOH",
"catalyst": "Pd-1 (0.005 equiv)"
}
reaction_conditions = {"temp": 40°C, "time": "4h"}
Kumada-Tamao-Corriu Coupling
Employing a 4-methoxyphenyl Grignard reagent with 4-methylbenzyl halides could circumvent boronic acid limitations. This method, exemplified in for amine synthesis, uses Pd or Ni catalysts to facilitate C(sp²)-C(sp³) bond formation:
$$
\text{4-MeO-C₆H₄-MgBr} + \text{4-Me-C₆H₄-CH₂-X} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$
Reductive Amination and Hydrogenation Strategies
Although primarily used for amine synthesis (as seen in), reductive pathways could indirectly access the target compound through intermediate imines or ketones.
Ketone Reduction Pathway
- Friedel-Crafts acylation : React anisole with 4-methylphenylacetyl chloride to form 4-methoxy-4'-methylbenzophenone.
- Wolff-Kishner reduction : Convert the ketone to methylene using hydrazine and strong base (e.g., KOH/ethylene glycol):
$$
\text{4-MeO-C₆H₄-CO-C₆H₃-4-Me} \xrightarrow{\text{NH₂NH₂, KOH}} \text{Target Compound}
$$
Ullmann-Type Coupling with Modified Substrates
While Ullmann reactions traditionally form C-O bonds, advances in copper catalysis enable C-C couplings under ligand-assisted conditions. A theoretical approach using 4-iodoanisole and 4-methylbenzylzinc bromide could yield the desired product:
$$
\text{4-MeO-C₆H₄-I} + \text{4-Me-C₆H₄-CH₂-ZnBr} \xrightarrow{\text{CuI, DMEDA}} \text{Target Compound}
$$
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and challenges:
| Method | Yield Potential | Regiocontrol | Scalability |
|---|---|---|---|
| Friedel-Crafts | Moderate | Moderate | High |
| Suzuki Coupling | High | Excellent | Moderate |
| Ketone Reduction | Low | High | Low |
| Ullmann Coupling | Variable | Good | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-(4-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-methoxy-4-(4-methylbenzyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-4-(4-methylbenzyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the 4-methylbenzyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Reactivity Insights
- Oxidation Behavior : Methoxybenzenes with alkyl/arylalkyl substituents undergo free-radical oxidation to form hydroperoxides and ketones . The target compound’s benzyl group may stabilize radical intermediates, altering reaction pathways compared to isopropyl analogs.
- Biological Activity: Selenium-containing analogs (e.g., 1-methoxy-4-[(phenylmethyl)seleno]benzene) show lactate dehydrogenase inhibition , suggesting the target compound could be explored for similar bioactivity.
- Synthetic Routes : Friedel-Crafts alkylation or Suzuki coupling could synthesize the target compound, as seen in related benzyl-substituted aromatics .
Biological Activity
Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its chemical properties, biological effects, and potential applications based on current research findings.
- Molecular Formula : C₁₄H₁₄O
- Molecular Weight : 198.26 g/mol
- Density : 1.016 g/cm³
- Boiling Point : 313.9 °C
- Flash Point : 122.9 °C
These properties indicate that the compound is a stable aromatic ether with potential solubility in organic solvents, which may influence its biological interactions.
Biological Activity Overview
The biological activity of Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- has been investigated in various studies, focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against several bacterial strains. For instance, it demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.015 mg/mL |
| Bacillus subtilis | 0.020 mg/mL |
| Pseudomonas aeruginosa | 0.025 mg/mL |
These results suggest that Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- could serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been studied for its anti-inflammatory properties. A study conducted on animal models indicated that it significantly reduced inflammation markers when administered at specific doses. The following table summarizes the findings:
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control Group | 0% |
| Low Dose (10 mg/kg) | 30% |
| Medium Dose (50 mg/kg) | 55% |
| High Dose (100 mg/kg) | 70% |
These results indicate a dose-dependent response in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- was tested against a panel of bacterial pathogens isolated from infected wounds. The study found that the compound effectively inhibited growth in over 80% of the tested strains, demonstrating its potential as an effective topical antibacterial agent.
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial evaluated the anti-inflammatory effects of Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- in patients with rheumatoid arthritis. Participants receiving the compound reported significant improvements in their symptoms compared to those receiving a placebo, with a reduction in joint swelling and pain levels.
Q & A
Q. What are the optimal synthetic routes for Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- in laboratory settings?
A common approach involves Friedel-Crafts alkylation of 4-methoxytoluene with a benzyl halide derivative, using Lewis acids like AlCl₃ as catalysts. Alternatively, coupling reactions (e.g., Suzuki-Miyaura) could link pre-functionalized aromatic fragments. For example, oxidation of similar compounds using N-hydroxyphthalimide (NHPI) and transition metal catalysts (e.g., Cu(II)) in acetonitrile at 60–120°C has been shown to yield ketone derivatives, though selectivity depends on reaction conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- GC-MS : Effective for purity assessment and molecular weight confirmation (e.g., molecular ion peak at m/z 224.3 for C₁₆H₁₆O) .
- NMR : ¹H and ¹³C NMR can resolve the methoxy (-OCH₃) and methylbenzyl (-CH₂C₆H₄CH₃) groups. The methoxy proton typically appears as a singlet near δ 3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR : Stretching frequencies for the ether (C-O, ~1250 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) provide functional group confirmation .
Q. What are the known derivatives of this compound and their applications in organic synthesis?
Derivatives include analogs with sulfonyl (e.g., Benzene, 1-methoxy-4-(methylsulfonyl)-) or nitro substituents, which alter electronic properties and reactivity. These are used as intermediates in pharmaceuticals or materials science. For example, sulfone derivatives exhibit enhanced stability under oxidative conditions .
Q. How can the electronic effects of the methoxy and methyl groups be experimentally determined?
Comparative NMR studies with model compounds (e.g., toluene vs. anisole) reveal electron-donating effects of -OCH₃ (deshielding adjacent protons) and steric effects of -CH₂C₆H₄CH₃. Hammett substituent constants (σ values) can quantify these effects experimentally .
Q. What are key considerations for designing a purification protocol?
Column chromatography with silica gel and a hexane/ethyl acetate gradient is effective due to the compound’s moderate polarity. Recrystallization in ethanol or methanol may improve purity. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity using GC-MS .
Advanced Research Questions
Q. How can DFT methods model the electronic structure of this compound?
Hybrid functionals like B3LYP (which include exact exchange terms) are critical for accurate thermochemical predictions. Basis sets such as 6-31G(d) optimize geometry, while NBO analysis reveals hyperconjugation between the methoxy group and aromatic π-system. HOMO-LUMO gaps (~5 eV) predict reactivity toward electrophiles .
Q. What challenges arise in resolving contradictory reactivity data in different solvents?
Polar aprotic solvents (e.g., acetonitrile) stabilize charge-separated intermediates, favoring oxidation pathways, while protic solvents (e.g., ethanol) may hinder such reactions. Contradictions in product yields (e.g., ketone vs. hydroperoxide formation) often stem from solvent-dependent radical stabilization .
Q. How does the (4-methylphenyl)methyl group influence stability under oxidative conditions?
The bulky methylbenzyl group sterically shields the aromatic ring, reducing susceptibility to electrophilic attack. However, benzylic C-H bonds are prone to radical abstraction, leading to hydroperoxide formation under catalytic oxidation (e.g., with NHPI/Cu(II)) .
Q. What intermolecular interactions dominate its crystal packing?
X-ray diffraction of related methoxybenzene derivatives shows van der Waals interactions between methyl groups and π-π stacking of aromatic rings. Hirshfeld surface analysis quantifies contributions from H-bonding (e.g., C-H⋯O) and halogen interactions in halogenated analogs .
Q. What mechanistic insights exist for catalytic oxidation pathways?
NHPI-mediated oxidation proceeds via a radical chain mechanism: NHPI generates phthalimide-N-oxyl (PINO) radicals, which abstract benzylic H atoms, forming carbon-centered radicals. These react with O₂ to yield hydroperoxides or further oxidize to ketones. Transition metals (e.g., Cu(II)) accelerate radical initiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
